molecular formula C27H27FN6O4S2 B2866356 4-(dimethylsulfamoyl)-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 310449-07-1

4-(dimethylsulfamoyl)-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No. B2866356
CAS RN: 310449-07-1
M. Wt: 582.67
InChI Key: WDWAPPGVAQBMET-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a sulfamoyl group, a triazol group, and an anilino group. These groups suggest that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfamoyl group might be involved in nucleophilic substitution reactions, while the triazol group could participate in click reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Enzyme Inhibition and Metabolic Pathways

Compounds with sulfonamide, triazole, and benzamide moieties have been studied for their potential as enzyme inhibitors. For example, novel sulphonamides incorporating triazene moieties showed powerful carbonic anhydrase I and II inhibitory properties, which is crucial in exploring treatments for conditions where the activity of these enzymes is dysregulated (Bilginer et al., 2019). This suggests that our compound could potentially be investigated for its effects on enzyme activity, offering insights into new therapeutic pathways.

Antimicrobial Activity

Compounds containing sulfonamide and benzamide groups have been explored for their antimicrobial properties. For instance, synthesis, antimicrobial activity, and docking studies of some novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying the biologically active sulfonamide moiety have been conducted, revealing interesting antimicrobial activity (Ghorab et al., 2017). This suggests the potential for compounds like 4-(dimethylsulfamoyl)-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide to serve as frameworks for developing new antimicrobial agents.

Catalysis and Synthesis

The specific functionalities present in the compound indicate a potential for catalytic activity or as intermediates in organic synthesis. For example, catalyst- and solvent-free synthesis techniques involving related compounds have been explored for their efficiency and environmental benefits, such as the microwave-assisted Fries rearrangement for the synthesis of related benzamide compounds (Moreno-Fuquen et al., 2019). This highlights the compound's potential utility in green chemistry applications.

Drug Discovery and Development

Given the biological activities associated with sulfonamides, triazoles, and benzamides, research into compounds like 4-(dimethylsulfamoyl)-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide could contribute to drug discovery, particularly in areas like depression treatment, as indicated by studies on similar compounds' metabolic pathways (Hvenegaard et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a drug, the mechanism of action might involve binding to a specific biological target .

Future Directions

The future research directions would depend on the properties and potential applications of the compound. It could be the subject of studies investigating its synthesis, properties, and possible uses .

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN6O4S2/c1-18-5-4-6-22(15-18)34-24(16-29-26(36)19-7-13-23(14-8-19)40(37,38)33(2)3)31-32-27(34)39-17-25(35)30-21-11-9-20(28)10-12-21/h4-15H,16-17H2,1-3H3,(H,29,36)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWAPPGVAQBMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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